molecular formula C3H5O5PS B056009 Phosphoenolthiopyruvate CAS No. 111537-26-9

Phosphoenolthiopyruvate

Cat. No. B056009
CAS RN: 111537-26-9
M. Wt: 184.11 g/mol
InChI Key: HNQOPQOPMZWABR-UHFFFAOYSA-N
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Description

Phosphoenolthiopyruvate (PEP) is a phosphorylated derivative of the glycolytic intermediate, pyruvate. PEP is an important molecule in the field of biochemistry and has a wide range of applications in scientific research.

Scientific Research Applications

Phosphoenolthiopyruvate has a wide range of applications in scientific research. It is used as a substrate for enzyme assays, as a metabolic precursor for the biosynthesis of various compounds, and as a tool for studying the regulation of metabolic pathways. Phosphoenolthiopyruvate is also used in the production of biofuels and other bioproducts.

Mechanism of Action

Phosphoenolthiopyruvate is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. It acts as a substrate for the enzyme pyruvate kinase, which catalyzes the conversion of Phosphoenolthiopyruvate to pyruvate. This reaction generates ATP, which is used as an energy source by the cell.
Biochemical and Physiological Effects
Phosphoenolthiopyruvate has several biochemical and physiological effects. It is involved in the regulation of glucose metabolism and the production of energy in the cell. Phosphoenolthiopyruvate also plays a role in the biosynthesis of various compounds, including amino acids, nucleotides, and fatty acids.

Advantages and Limitations for Lab Experiments

Phosphoenolthiopyruvate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Phosphoenolthiopyruvate is also a versatile substrate for enzyme assays and metabolic studies. However, Phosphoenolthiopyruvate has some limitations, including its sensitivity to pH and temperature changes and its tendency to undergo non-enzymatic reactions.

Future Directions

There are several future directions for the study of Phosphoenolthiopyruvate. One area of research is the development of new synthesis methods for Phosphoenolthiopyruvate that are more efficient and cost-effective. Another area of research is the investigation of the role of Phosphoenolthiopyruvate in the regulation of metabolic pathways and the production of biofuels and other bioproducts. Additionally, the development of new Phosphoenolthiopyruvate analogs and derivatives could lead to the discovery of novel compounds with potential therapeutic applications.
Conclusion
In conclusion, Phosphoenolthiopyruvate is an important molecule in the field of biochemistry and has a wide range of applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of Phosphoenolthiopyruvate has the potential to lead to new discoveries and advancements in the field of biochemistry and beyond.

Synthesis Methods

Phosphoenolthiopyruvate can be synthesized by the reaction of pyruvic acid with thioacetic acid in the presence of a strong acid catalyst. The resulting product is then phosphorylated to form Phosphoenolthiopyruvate. The synthesis of Phosphoenolthiopyruvate is a complex process and requires a high degree of expertise and precision.

properties

CAS RN

111537-26-9

Molecular Formula

C3H5O5PS

Molecular Weight

184.11 g/mol

IUPAC Name

2-phosphonosulfanylprop-2-enoic acid

InChI

InChI=1S/C3H5O5PS/c1-2(3(4)5)10-9(6,7)8/h1H2,(H,4,5)(H2,6,7,8)

InChI Key

HNQOPQOPMZWABR-UHFFFAOYSA-N

SMILES

C=C(C(=O)O)SP(=O)(O)O

Canonical SMILES

C=C(C(=O)O)SP(=O)(O)O

Other CAS RN

111537-26-9

synonyms

phosphoenolthiopyruvate

Origin of Product

United States

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